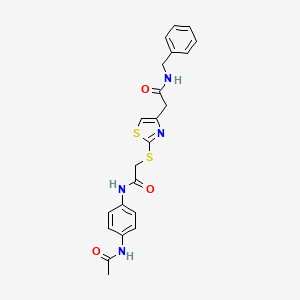

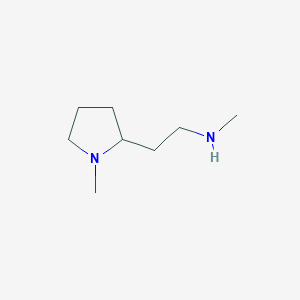

![molecular formula C7H7N3O B2402393 (1H-吡唑并[4,3-b]吡啶-3-基)甲醇 CAS No. 1785566-87-1](/img/structure/B2402393.png)

(1H-吡唑并[4,3-b]吡啶-3-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrazolo[4,3-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[4,3-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[4,3-b]pyridine derivatives . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system, whereas their advantages and drawbacks are considered .Molecular Structure Analysis

Pyrazolo[4,3-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [4,3-b], [3,4-b], [3,4-c], [4,3-c], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[4,3-b]pyridines and 2H-pyrazolo[4,3-b]pyridines .Chemical Reactions Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[4,3-b]pyridine derivatives were synthesized .Physical and Chemical Properties Analysis

Chemsrc provides (1H-Pyrazolo[4,3-b]pyridin-3-yl)methanol (CAS#:1785566-87-1) MSDS, density, melting point, boiling point, structure, formula, molecular weight etc .科学研究应用

结构多样性

特定位置的取代基对(1H-吡唑并[4,3-b]吡啶-3-基)甲醇的性质有重大影响。研究N1、C3、C4、C5和C6位置取代基的多样性,可以深入了解结构-活性关系。研究人员探索修饰如何影响溶解度、稳定性和与生物靶标的相互作用。

a. 抗癌剂:研究人员将该化合物的衍生物作为潜在的抗癌剂进行研究。通过修饰取代基,他们旨在提高细胞毒性、选择性和药物特性。体外和体内研究评估了它们对癌细胞生长、凋亡和转移抑制的影响。

b. 抗炎特性:(1H-吡唑并[4,3-b]吡啶-3-基)甲醇衍生物具有抗炎作用。它们可能靶向特定的途径,例如NF-κB或COX-2,以减轻炎症。了解其作用机制有助于炎症疾病药物的开发。

c. 神经保护:人们对这些化合物的潜在神经保护作用很感兴趣。研究人员探索了它们调节神经递质受体、防止氧化应激和增强神经元存活的能力。应用范围扩展到阿尔茨海默病和帕金森病等神经退行性疾病。

d. 抗菌剂:(1H-吡唑并[4,3-b]吡啶-3-基)甲醇衍生物可能具有抗菌活性。研究重点是它们对抗细菌、真菌和寄生虫的功效。结构修饰优化了效力和最小化毒性。

e. 酶抑制剂:研究人员研究这些化合物作为酶抑制剂。例如,它们可能靶向参与疾病途径的激酶、蛋白酶或其他关键酶。合理设计和优化导致潜在的治疗剂。

f. 其他应用:除了上述领域外,(1H-吡唑并[4,3-b]吡啶-3-基)甲醇衍生物在心血管疾病、代谢紊乱等方面也有应用。其多功能性使其成为药物发现的宝贵工具。

总之,(1H-吡唑并[4,3-b]吡啶-3-基)甲醇在不同的科学领域都具有广阔的应用前景。其合成、结构变化和生物活性促进了正在进行的研究工作。 研究人员继续探索其在改善人类健康和解决未满足的医疗需求方面的潜力 . 如果你需要更多细节或有任何其他问题,请随时提问!

作用机制

Target of Action

The primary targets of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .

Mode of Action

(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol interacts with its targets, the TRKs, by inhibiting their activity . Once activated, the intramembrane kinase domain of TRKs is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . This compound inhibits this activation, thus preventing the associated cellular proliferation, differentiation, and survival .

Biochemical Pathways

The biochemical pathways affected by (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol are those downstream of the TRKs, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9

Result of Action

The result of the action of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol is the inhibition of the kinase activity of TRKs . This leads to the suppression of the activation of downstream signals of TRKs, both in vitro and in vivo . This suppression can inhibit the proliferation of certain cell lines .

属性

IUPAC Name |

2H-pyrazolo[4,3-b]pyridin-3-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-4-6-7-5(9-10-6)2-1-3-8-7/h1-3,11H,4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVJESDKPPONGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2N=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

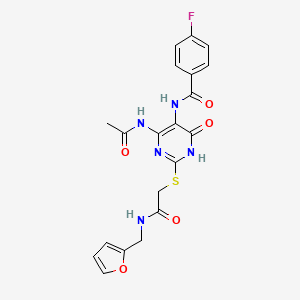

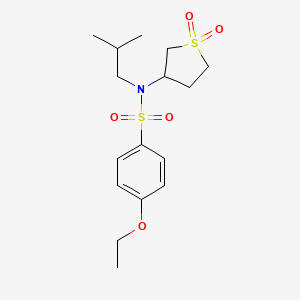

![(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile](/img/structure/B2402310.png)

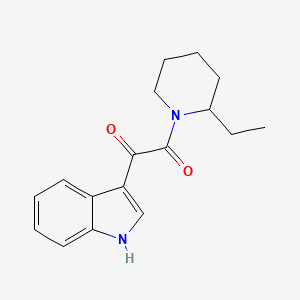

![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-4-methylbenzenecarboxamide](/img/structure/B2402316.png)

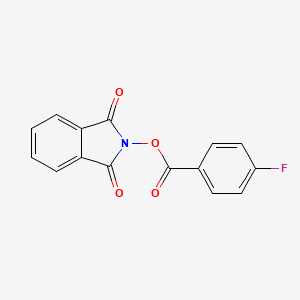

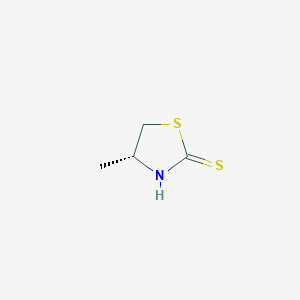

![N-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)-N-butylbutan-1-amine](/img/structure/B2402317.png)

![4-[(4-Chlorophenyl)sulfonyl]-8-[(2-fluorophenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402321.png)

![4-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile](/img/structure/B2402325.png)

![(Z)-N-(2-bromophenyl)-2-cyano-3-[3-fluoro-4-(1,2,4-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2402326.png)

![Cis-Tetrahydro-Pyrrolo[3,4-B]Pyridine-1,4A,6-Tricarboxylic Acid 6-Benzyl Ester 1-Tert-Butyl Ester 4A-Ethyl Ester](/img/structure/B2402331.png)